3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one
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Overview
Description
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile biological activities and are used as lead compounds in the design of bioactive agents
Preparation Methods
The synthesis of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and dehydrogenation agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing novel bioactive compounds . Its derivatives have shown potential in antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . In organic synthesis, it serves as a versatile synthon due to its rich reactivity . Additionally, it has applications in the development of new methods for the synthesis of alkaloids and unusual β-amino acids .
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors . The presence of the hydroxy group allows for specific interactions with biological molecules, enhancing its bioactivity .
Comparison with Similar Compounds
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities. The unique hydroxy group in this compound contributes to its distinct reactivity and bioactivity . This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(3-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(5-10)4-7-2-3-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
InChI Key |
PZQIVYVXAYWZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNC1=O)CO |
Origin of Product |
United States |
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